![molecular formula C23H24N2O3 B5570748 N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5570748.png)
N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Description
The compound N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is part of a class of organic molecules that have been the subject of research due to their interesting chemical properties and potential for various applications. Research has focused on synthesizing derivatives and analogs, analyzing their molecular structures, and evaluating their chemical and physical properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, starting from basic precursors like benzoic acid, through processes including condensation, cyclization, and functional group transformations. Specific methods like the Sonogashira cross-coupling and cyclization under acidic conditions have been employed to synthesize complex isoquinoline and naphthyridinone derivatives, indicating the intricate chemistry involved in synthesizing such compounds (Nandini et al., 2014), (Katritzky et al., 1993).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using advanced spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies provide detailed insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds (Durgadas et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclizations, nucleophilic additions, and rearrangements, highlighting their reactive nature and potential for chemical modifications. The presence of functional groups like acetamide allows for further transformations, expanding the chemical diversity and utility of these molecules (Muramatsu et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure. X-ray crystallography has been used to determine the crystalline structures of some derivatives, providing valuable information on the solid-state arrangement and intermolecular interactions (Khalturina et al., 2010).
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. This suggests that similar compounds, including N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide, could potentially be synthesized and evaluated for antitumor applications (Ibrahim A. Al-Suwaidan et al., 2016).
Imaging of Translocator Protein in the Brain
Research on 18F-labeled PET ligands for imaging of the translocator protein (18 kDa) (TSPO) in the infarcted rat brain provides a foundation for the development of imaging agents. Compounds related to the chemical structure of interest could be synthesized and evaluated for their potential in PET imaging studies, especially for monitoring TSPO expression in pathological conditions (Joji Yui et al., 2010).
properties
IUPAC Name |
N-benzyl-2-(1-oxoisoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(17-24-13-12-19-9-4-5-11-21(19)23(24)27)25(16-20-10-6-14-28-20)15-18-7-2-1-3-8-18/h1-5,7-9,11-13,20H,6,10,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZYPNJOBICQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
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